3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a 2H-pyran ring, a benzo[d]oxazole ring, and a sulfonamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran and benzo[d]oxazole rings would give the molecule a certain degree of rigidity, while the sulfonamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyran ring might undergo reactions at the carbon-carbon double bond, while the sulfonamide group could potentially be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .科学的研究の応用
Metabolic Characterization and Pharmacological Potential
Metabolism and Disposition of B-Cell Lymphoma-2 Inhibitors Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, undergoes hepatic metabolism with approximately 66% of the administered dose cleared this way. It is primarily excreted through feces, with minimal urinary excretion. The medication is majorly metabolized through enzymatic oxidation, followed by sulfation or nitro reduction, with gut bacteria likely contributing to the formation of nitro reduction metabolites. Notably, M27, a major metabolite formed by cytochrome P450 isoform 3A4 (CYP3A4), was identified as a significant component, constituting about 12% of total drug-related material. Despite its considerable presence, M27 is not anticipated to have clinically relevant pharmacologic activities, either on-target or off-target (Liu et al., 2017).
Insights into Drug-Induced Syndromes
Glaucoma Induction by Sulfamethoxazole-Trimethoprim Sulfamethoxazole-trimethoprim, widely used for treating and preventing infections, is associated with a rare syndrome involving choroidal effusion, transient myopia, and angle-closure glaucoma. A notable case involved a patient who didn't recover visual acuity post-medication withdrawal, leading to total cataract and phthisis bulbi despite the early drug discontinuation. This suggests potential severe ocular complications linked with sulfamethoxazole-trimethoprim usage under certain conditions (Spadoni et al., 2007).
Exploring Immune Responses and Allergies
Immune Response to Sulfamethoxazole in AIDS Patients Research reveals a significant presence of sulfamethoxazole (SMX)-specific antibodies in AIDS patients with a history of hypersensitivity, highlighting an immune response pattern distinct from patients without such reactions or negative controls. This study showcases the immune system's specific response to SMX, potentially contributing to hypersensitivity reactions observed in certain patients with AIDS. Notably, the SMX-specific antibodies recognized various sulfa compounds, indicating a broad reactivity that might influence treatment approaches for patients with sulfa allergies (Daftarian et al., 1995).
将来の方向性
Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with other molecules and its potential applications in fields such as medicinal chemistry .
特性
IUPAC Name |
3-methyl-2-oxo-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-22-17-13-16(7-8-18(17)27-19(22)23)29(24,25)21-14-20(9-11-26-12-10-20)28-15-5-3-2-4-6-15/h2-8,13,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMCVIGHUAWTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)SC4=CC=CC=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。